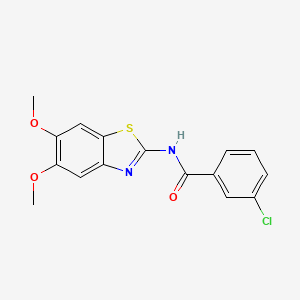

![molecular formula C17H17Cl2NO2S2 B2492616 (NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide CAS No. 958580-40-0](/img/structure/B2492616.png)

(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives involves several key steps, including the activation of the sulfonamide group, the introduction of the dichlorocyclopropyl group, and the subsequent addition of the methyl-phenyl-lambda^4-sulfanylidene moiety. Various studies have developed methods to efficiently synthesize sulfonamide derivatives, demonstrating the versatility and reactivity of these compounds in chemical synthesis (Lahtinen et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the compound of interest, has been characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These studies reveal the intricate molecular conformations and the influence of various substituents on the overall structure (Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a variety of chemical reactions, including nucleophilic substitution, addition reactions, and cyclization processes. These reactions are crucial for the functionalization of the sulfonamide moiety and the introduction of various pharmacophoric elements. The chemical properties of these derivatives are significantly influenced by the nature of the substituents and the structural configuration of the sulfonamide group (Fukuyama et al., 1995).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are essential for their potential application in various fields. Studies employing techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) provide insights into the thermal stability and phase behavior of these compounds (Lahtinen et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity of the sulfonamide group, play a significant role in the biological activity of these compounds. The ability to undergo hydrogen bonding and form stable complexes with metals and other entities is particularly noteworthy. The presence of the dichlorocyclopropyl and methyl-phenyl-lambda^4-sulfanylidene groups further enhances the chemical versatility of these derivatives (Govindarasu et al., 2014).

Safety And Hazards

- Toxicity : Preliminary studies suggest low acute toxicity, but chronic effects remain uncertain.

- Handling Precautions : Researchers should handle Compound X in a well-ventilated area, wearing appropriate protective gear.

Future Directions

Future research should focus on:

- Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

- Derivatives : Synthesize and evaluate derivatives to optimize pharmacological properties.

- Formulation : Develop suitable formulations for drug delivery.

properties

IUPAC Name |

(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-λ4-sulfanylidene]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2S2/c1-13-7-9-16(10-8-13)24(21,22)20-23(12-14-11-17(14,18)19)15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSPENWZCIZCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2CC2(Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=S(/CC2CC2(Cl)Cl)\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

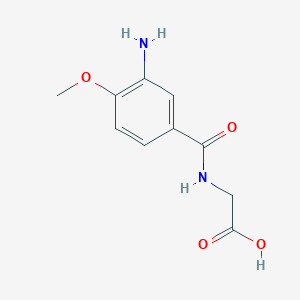

methanone](/img/structure/B2492533.png)

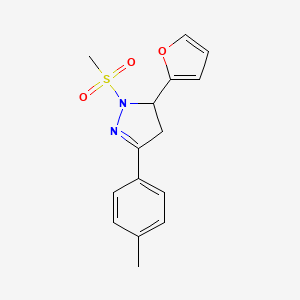

![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B2492539.png)

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)

![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)

![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)

![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)

![2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2492553.png)